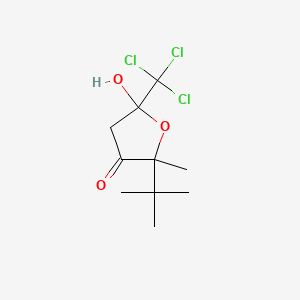
2-tert-butyl-5-hydroxy-2-methyl-5-(trichloromethyl)dihydro-3(2H)-furanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-tert-butyl-5-hydroxy-2-methyl-5-(trichloromethyl)dihydro-3(2H)-furanone, commonly known as TTC, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. TTC is a member of the furanone family and is widely used in various fields, including environmental science, food industry, and biomedical research.
作用機序
TTC exerts its biological effects by inhibiting the production of acyl-homoserine lactones (AHLs), which are signaling molecules involved in bacterial quorum sensing. By disrupting the communication between bacteria, TTC prevents the formation of bacterial biofilms and reduces bacterial virulence. TTC has also been shown to possess antioxidant properties, which may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects:
TTC has been shown to have a minimal toxicity profile and is considered safe for use in laboratory experiments. In vitro studies have demonstrated that TTC inhibits bacterial growth and biofilm formation, reduces virulence factor expression, and enhances antibiotic susceptibility. Additionally, TTC has been shown to possess anti-inflammatory properties, which may have therapeutic implications in the treatment of inflammatory diseases.
実験室実験の利点と制限
TTC is a versatile compound that can be easily synthesized and purified, making it a valuable tool for laboratory experiments. Its unique properties make it an attractive candidate for the development of novel antibacterial agents and anti-inflammatory drugs. However, the use of TTC in laboratory experiments is limited by its solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
The potential applications of TTC in various fields of research have yet to be fully explored. Future studies may focus on the development of novel antibacterial agents and anti-inflammatory drugs based on the structure of TTC. Additionally, the use of TTC as a biomarker for bacterial detection in water sources may be further investigated. Further studies may also be conducted to investigate the potential use of TTC in the treatment of inflammatory diseases.
合成法
TTC can be synthesized through a multistep process that involves the reaction of 2-methyl-2-butanol with trichloromethyl chloroformate, followed by the addition of sodium hydroxide and hydrochloric acid. The resulting product is then subjected to acidic hydrolysis to obtain TTC. The synthesis of TTC is a complex process that requires careful monitoring of reaction conditions and purification steps to obtain a high yield of pure product.
科学的研究の応用
TTC has been extensively studied for its various applications in scientific research. In environmental science, TTC is used as a biomarker to detect the presence of bacteria in water sources. In food industry, TTC is used as a flavoring agent due to its fruity aroma. In biomedical research, TTC has been shown to possess anti-quorum sensing properties, which makes it a potential candidate for the development of novel antibacterial agents. Additionally, TTC has been used as a tool to study the role of quorum sensing in bacterial communication and biofilm formation.
特性
IUPAC Name |
2-tert-butyl-5-hydroxy-2-methyl-5-(trichloromethyl)oxolan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15Cl3O3/c1-7(2,3)8(4)6(14)5-9(15,16-8)10(11,12)13/h15H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSIIHVRYUXQIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CC(O1)(C(Cl)(Cl)Cl)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N'-[(4-fluorophenyl)methylene]bis(2,2-diphenylacetamide)](/img/structure/B5159296.png)
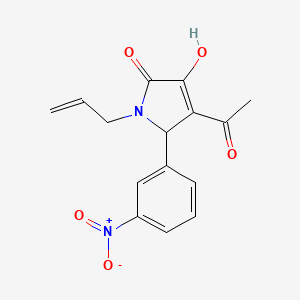
![6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5159322.png)
![1-(2,6-dichlorobenzyl)-5'-phenyl-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-2(1H)-one](/img/structure/B5159325.png)
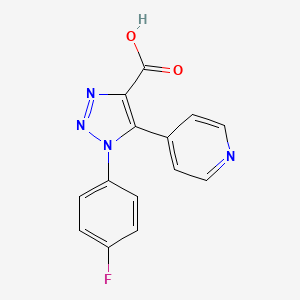
![ethyl N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}glycinate](/img/structure/B5159332.png)
![methyl 4-{2,5-dioxo-3-[(2-phenylethyl)amino]-1-pyrrolidinyl}benzoate](/img/structure/B5159340.png)
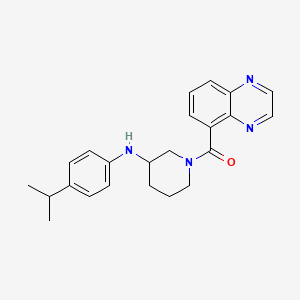
![6-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5159356.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-hydroxypropyl)-4-piperidinecarboxamide](/img/structure/B5159363.png)
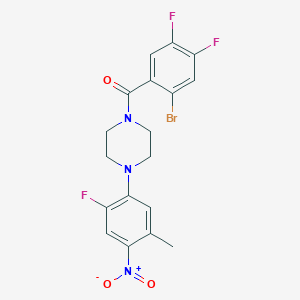
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B5159381.png)
![5-{2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5159383.png)
![N-{4-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B5159388.png)